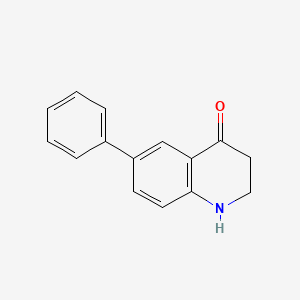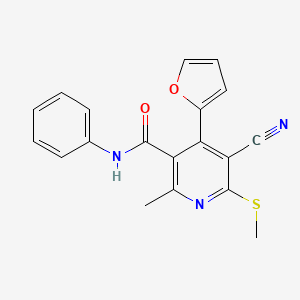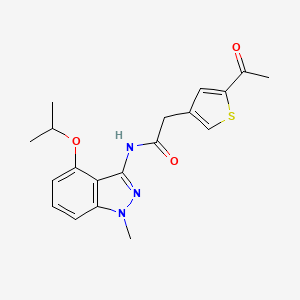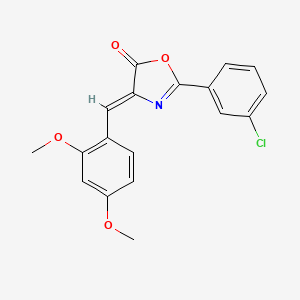
6-phenyl-2,3-dihydro-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinone derivatives, including those related to 6-phenyl-2,3-dihydro-4(1H)-quinolinone, involves various strategies. One approach involves the cyclization of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide under electrosynthetic conditions to yield quinolinones, demonstrating the versatility of synthetic methodologies in accessing these compounds (Batanero & Barba, 2003). Another method described involves the one-pot synthesis from anthranilamides and aldehydes via catalyzed cyclocondensation and oxidative dehydrogenation, highlighting the efficiency of modern synthetic routes (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives has been elucidated using various spectroscopic techniques. For instance, spectral analysis including FT-IR, NMR, and quantum chemical studies have provided insights into the molecular geometry, chemical reactivity, and thermodynamic properties of these compounds, offering a comprehensive understanding of their molecular framework and stability (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinone derivatives exhibit a range of chemical reactivities, including the ability to undergo cyclocondensation, electrophilic substitution, and nucleophilic addition reactions. The electrosynthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones and related compounds highlights the chemical versatility of these molecules (Batanero & Barba, 2003). Additionally, the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure demonstrates the potential for structural diversification (Verma et al., 2011).
Physical Properties Analysis
The physical properties of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and pharmaceutical formulations. The crystal structure of specific quinolinone derivatives has been determined, providing insights into their solid-state properties and interactions (Gao et al., 2008).
科学的研究の応用
Synthesis and Cytotoxic Activity
6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating significant anticancer activity. For instance, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone showed substantial in vitro cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Buchtík et al., 2011). Similarly, 6-alkylamino and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones were synthesized and found to exhibit cytotoxicity against a panel of human tumor cell lines, indicating their potential as anticancer candidates (Hour et al., 2000).
Structural Characterization and Properties
The quinolinone derivatives have also been studied for their structural characteristics and properties. For example, novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands were analyzed, revealing their potential for applications in various fields including pharmacy and engineering (Michelini et al., 2019). Another study discovered a potent CFTR potentiator, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (ivacaftor), indicating the relevance of quinolinone derivatives in treating cystic fibrosis (Hadida et al., 2014).
Fluorescent Properties and Sensor Applications
Quinolinone derivatives have been explored for their fluorescent properties and potential as chemical sensors. Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone demonstrated interesting fluorescent properties, suggesting their application in fluorescence-based sensors (Trávníček et al., 2014). Additionally, 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone was used as a fluoroionophore for Fe3+ sensitive optochemical sensors, showcasing the application of quinolinone derivatives in the development of sensitive and selective chemical sensors for metal ions (Zhang et al., 2007).
作用機序
特性
IUPAC Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-8-9-16-14-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBLJTXLSDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)



![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)